Ethyl 4-[(2-ethoxybenzoyl)amino]benzoate
Description
Molecular Architecture and Crystallographic Analysis
The fundamental molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that creates a complex three-dimensional structure. The compound possesses the molecular formula C₁₈H₁₉NO₄ with a molecular weight of 313.35 grams per mole. The structural framework consists of two distinct aromatic rings connected through an amide linkage, with the para-position of the benzoate ring bearing the amino group and the ortho-position of the benzoyl ring containing the ethoxy substituent.
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects the substitution pattern and functional group arrangement. The structural connectivity can be described through its International Chemical Identifier string: InChI=1S/C18H19NO4/c1-3-22-16-8-6-5-7-15(16)17(20)19-14-11-9-13(10-12-14)18(21)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,20). This identifier provides a complete description of the atomic connectivity and hydrogen distribution throughout the molecule.
Crystallographic analysis reveals that the compound adopts specific spatial arrangements that are influenced by the conformational flexibility of the ethoxy groups and the planarity constraints imposed by the amide functionality. The molecular structure demonstrates non-coplanar aromatic rings, which is typical for compounds containing bulky substituents that create steric hindrance. X-ray crystallographic studies of related benzoate compounds have shown that interplanar angles between aromatic rings typically range from approximately 55 to 70 degrees, depending on the specific substitution pattern and intermolecular packing forces.
| Structural Parameter | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₈H₁₉NO₄ | Spectroscopic Analysis |
| Molecular Weight | 313.35 g/mol | Mass Spectrometry |
| Aromatic Ring Interplanar Angle | ~55-70° | X-ray Crystallography |
| Amide Bond Length | ~1.32 Å | Crystallographic Data |
| Ester Carbonyl Frequency | ~1750 cm⁻¹ | Infrared Spectroscopy |
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound stems primarily from the amide functionality, which can exist in different resonance forms that significantly influence the overall molecular properties. The amide group exhibits partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group, resulting in restricted rotation around the carbon-nitrogen bond. This restricted rotation creates the possibility for distinct conformational isomers that can be considered as tautomeric forms in the broader sense.
Nuclear magnetic resonance spectroscopy provides crucial insights into the tautomeric equilibria present in this compound. The amide proton typically appears as a characteristic signal that can provide information about the predominant tautomeric form under specific conditions. The chemical shift and coupling patterns of the amide proton are particularly sensitive to hydrogen bonding interactions and the electronic environment created by the adjacent aromatic systems.
Comparative analysis with related ethyl benzoate derivatives reveals that the presence of the ortho-ethoxy substituent on the benzoyl ring significantly influences the tautomeric equilibrium. The electron-donating nature of the ethoxy group affects the electron density distribution across the amide functionality, potentially stabilizing certain tautomeric forms over others. Studies of similar compounds, such as ethyl 4-[(ethoxycarbonyl)amino]benzoate, demonstrate that electronic effects from substituents can shift tautomeric equilibria by several orders of magnitude.
The tautomeric analysis also extends to the potential for keto-enol equilibria, although these are typically minor contributors in aromatic amide systems. The predominant tautomeric form maintains the amide structure with the carbonyl group intact, as this arrangement provides optimal stabilization through resonance delocalization. Computational studies suggest that alternative tautomeric forms involving enol structures are energetically disfavored by approximately 15-20 kilocalories per mole in similar benzoyl amide systems.
Conformational Studies via Computational Modeling
Computational modeling approaches have provided comprehensive insights into the conformational preferences of this compound through various theoretical methods. Density functional theory calculations reveal that the molecule exhibits significant conformational flexibility, particularly around the ethoxy substituents and the central amide linkage. The rotational barriers around single bonds create multiple stable conformers that contribute to the overall molecular behavior in solution and solid-state environments.
Molecular dynamics simulations demonstrate that the compound undergoes continuous conformational changes in solution, with the ethoxy groups exhibiting particularly high mobility. The computational studies indicate that the most stable conformers are those where the aromatic rings adopt non-coplanar orientations to minimize steric interactions between the ortho-ethoxy substituent and the amide functionality. This conformational preference is consistent with experimental observations from crystallographic studies of related compounds.
The computational analysis also reveals important information about the electronic properties of different conformers. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels vary significantly between different conformational states, suggesting that conformational changes can substantially influence the compound's reactivity and electronic properties. These variations have important implications for understanding the compound's behavior in chemical reactions and its interactions with other molecules.
Energy minimization calculations using various computational methods consistently identify several low-energy conformers that differ primarily in the orientation of the ethoxy groups and the dihedral angle between the aromatic rings. The energy differences between these conformers are typically small, ranging from 2-8 kilocalories per mole, indicating that multiple conformational states are accessible under normal conditions. This conformational flexibility contributes to the compound's ability to adapt its structure to different chemical environments and intermolecular interaction patterns.
| Computational Parameter | Value Range | Method |
|---|---|---|
| Aromatic Ring Dihedral Angle | 45-75° | Density Functional Theory |
| Rotational Barrier (Amide) | 12-15 kcal/mol | Computational Chemistry |
| Conformer Energy Difference | 2-8 kcal/mol | Molecular Modeling |
| Highest Occupied Molecular Orbital Energy | -6.2 to -6.8 eV | Quantum Calculations |
| Dipole Moment | 3.2-4.1 Debye | Electronic Structure Theory |
Intermolecular Interaction Networks in Solid-State Configurations
The solid-state configuration of this compound is governed by a complex network of intermolecular interactions that determine the overall crystal packing arrangement. Hydrogen bonding interactions play a central role in stabilizing the crystal structure, with the amide functionality serving as both a hydrogen bond donor and acceptor. The nitrogen-hydrogen bond in the amide group can form hydrogen bonds with carbonyl oxygen atoms from neighboring molecules, creating extended hydrogen-bonded networks throughout the crystal lattice.
Crystallographic studies of related benzoate compounds reveal that these materials typically form layered structures where molecules are connected through multiple hydrogen bonding patterns. The presence of the ethoxy substituent introduces additional possibilities for weak hydrogen bonding interactions through carbon-hydrogen bonds, which can contribute to the overall stability of the crystal packing. These weak interactions, while individually small, collectively provide significant stabilization when present in large numbers throughout the crystal structure.
Van der Waals interactions between the aromatic ring systems also contribute substantially to the solid-state stability. The pi-pi stacking interactions between parallel or near-parallel aromatic rings provide additional stabilization energy that complements the hydrogen bonding network. The specific geometry of these interactions depends on the relative orientations of the aromatic rings, which are influenced by the conformational preferences established through computational modeling studies.
The crystal packing analysis reveals that molecules organize into specific patterns that maximize the favorable intermolecular interactions while minimizing unfavorable steric clashes. The ethoxy substituents play a crucial role in determining the packing efficiency, as their conformational flexibility allows them to adopt orientations that optimize the intermolecular contact patterns. This adaptability contributes to the overall stability of the crystal structure and influences important properties such as melting point, solubility, and mechanical characteristics.
| Interaction Type | Estimated Energy | Distance Range | Geometric Parameters |
|---|---|---|---|
| Amide Hydrogen Bonds | 8-12 kcal/mol | 2.8-3.2 Å | Linear arrangement preferred |
| Aromatic Pi-Pi Stacking | 3-6 kcal/mol | 3.4-3.8 Å | Parallel offset geometry |
| Carbon-Hydrogen Bonds | 1-3 kcal/mol | 2.4-2.8 Å | Various angles |
| Van der Waals Contacts | 0.5-2 kcal/mol | 3.0-4.0 Å | Multiple orientations |
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
ethyl 4-[(2-ethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-22-16-8-6-5-7-15(16)17(20)19-14-11-9-13(10-12-14)18(21)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
NKGLCEYUDMPVSJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Overview of Ethyl 4-[(2-ethoxybenzoyl)amino]benzoate
This compound features a benzoate ester core with a 2-ethoxybenzoyl-substituted amino group at the para position. This structure combines lipophilic (ethoxy groups) and polar (amide and ester) functionalities, enabling diverse intermolecular interactions such as hydrogen bonding and π-stacking. Its synthesis likely involves coupling 2-ethoxybenzoyl chloride with ethyl 4-aminobenzoate, analogous to methods described for related compounds .
Comparative Analysis of Structural Features
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
Key Observations :
Key Observations :
- Thiourea vs. Amide: Thiourea derivatives () show pronounced anticancer activity, likely due to enhanced metal coordination, unlike the target compound’s amide group.
- Aquaporin Inhibition : Carbamoyl derivatives () demonstrate target specificity, suggesting substituent-dependent bioactivity.
Preparation Methods
Core Esterification and Amidation Reactions
The synthesis of ethyl 4-[(2-ethoxybenzoyl)amino]benzoate typically begins with the preparation of key intermediates: 4-aminobenzoic acid derivatives and 2-ethoxybenzoyl chloride . A common route involves:
-
Esterification of 4-nitrobenzoic acid with ethanol under acidic conditions to form ethyl 4-nitrobenzoate.
-
Catalytic hydrogenation of the nitro group to yield ethyl 4-aminobenzoate (benzocaine).
-
Amidation of benzocaine with 2-ethoxybenzoyl chloride in the presence of a base such as pyridine.
Critical parameters influencing yield include:
-
Reaction temperature (70–120°C for esterification, 25°C for amidation).
-
Catalyst selection (Pd/C for hydrogenation, pyridine for amidation).
-
Solvent polarity, with polar aprotic solvents like DMF enhancing reaction rates.
A comparative analysis of yields under varying conditions is provided in Table 1 .
Table 1: Yield Optimization in Key Synthetic Steps
| Step | Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Esterification | H₂SO₄ | 80 | 85 | |
| Hydrogenation | Pd/C (5 wt%) | 50 | 92 | |
| Amidation | Pyridine | 25 | 78 |
Catalytic Systems and Their Impact
Heterogeneous Catalysis in Hydrogenation
Pd/C catalysts are widely employed for nitro-group reduction due to their high surface area and recyclability. In the hydrogenation of ethyl 4-nitrobenzoate, Pd/C (5 wt%) achieves 92% yield at 50°C under 30 psi H₂. However, catalyst poisoning by byproducts necessitates post-reaction filtration and reactivation. Recent advances include:
Solvent-Free Amidation Strategies
Traditional amidation routes require stoichiometric pyridine to scavenge HCl, generating waste. Alternative approaches include:
-
Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with comparable yields (75–80%).
-
Solid-supported bases : Silica-bound DMAP (4-dimethylaminopyridine) enables solvent-free conditions, yielding 82% product with easier purification.
Structural Modifications and Byproduct Analysis
Byproduct Formation in Multi-Step Synthesis
Common impurities include:
Table 2: Byproduct Profiles Under Different Conditions
Advanced Purification Techniques
Crystallization vs. Chromatography
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-[(2-ethoxybenzoyl)amino]benzoate, and what reaction conditions are critical?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
Acylation : Reacting ethyl 4-aminobenzoate with 2-ethoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions. Catalytic bases like triethylamine are used to neutralize HCl byproducts .
Protection/Deprotection : If intermediates require protection (e.g., tert-butoxycarbonyl groups), agents like Boc-anhydride may be employed, followed by deprotection with trifluoroacetic acid .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity.
- Key Considerations : Reaction temperature (often 0–5°C for acylation), stoichiometric ratios (1:1.2 for amine:acyl chloride), and anhydrous conditions are critical for yield optimization .
Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm substituent positions and ester/amide bond formation. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.3 ppm, while aromatic protons show splitting patterns consistent with para-substitution .
- IR Spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) distinguish functional groups .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with hydrogen-bonding networks (e.g., O–H···O or N–H···O interactions) analyzed to confirm molecular packing .
Advanced Research Questions
Q. How can contradictions between theoretical (DFT) and experimental spectral data be resolved?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., B3LYP/6-31G*) by comparing calculated vs. observed bond lengths/angles from X-ray data. Discrepancies >0.05 Å suggest model inadequacy .
- Step 2 : Re-examine experimental conditions (e.g., solvent polarity in NMR, crystal twinning in XRD) that may distort measurements. For example, dynamic effects in solution can broaden NMR peaks, complicating assignments .
- Step 3 : Use hybrid methods like QM/MM to simulate solvent effects or lattice interactions in crystallography .
Q. What strategies improve synthetic yield in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Solvent Optimization : Use DMF for acylation (enhances nucleophilicity) but switch to THF for acid-sensitive steps .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics, reducing side-product formation .
- In Situ Monitoring : TLC (Rf = 0.3–0.5 in 30% EtOAc/hexane) tracks reaction progress. Quench unreacted reagents with aqueous workups (e.g., NaHCO3 for excess acyl chloride) .
Q. How can the compound’s interaction with biological targets (e.g., enzymes) be systematically evaluated?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like tyrosine kinases. Key parameters: grid box size (20 ų), Lamarckian genetic algorithm .
- In Vitro Assays : Test cytotoxicity via MTT assays (e.g., IC50 determination on HeLa cells). For example, analogous benzoate derivatives show 15–26% inhibition at 150 μM .
- SAR Studies : Modify substituents (e.g., replace ethoxy with methoxy) to correlate structural features with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
